REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Name
|
VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by HPLC under conditions
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Name
|
VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by HPLC under conditions
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:3].[C:86](O)([C:88](F)(F)F)=[O:87].[OH-:93].[Na+].[C:95]([O-])(=O)C.[Na+].[CH3:100][C:101]1C(O)=C(C=O)C(CO)=[CH:103][N:102]=1.Cl>CN(C=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:100][CH2:101][NH:102][C:103]([C@@H:70]1[CH:71]=[C:54]2[C@@H:56]([CH2:57][C:58]3[C:66]4[C:61](=[CH:62][CH:63]=[CH:64][C:65]=42)[N:60]([C:86]([CH3:88])=[O:87])[CH:59]=3)[N:67]([CH3:95])[CH2:68]1)=[O:93].[CH3:3][CH:2]([CH2:4][CH:5]([NH:31][C:32]([CH2:34][NH:35][C:36]([CH:38]([NH:47][C:48]([CH:50]([NH:53][C:54]([CH:56]([NH:67][C:68]([CH:70]([NH:77][C:78]([CH:80]1[NH:85][C:83](=[O:84])[CH2:82][CH2:81]1)=[O:79])[CH2:71][C:72]1[NH:76][CH:75]=[N:74][CH:73]=1)=[O:69])[CH2:57][C:58]1[C:66]2[C:61](=[CH:62][CH:63]=[CH:64][CH:65]=2)[NH:60][CH:59]=1)=[O:55])[CH2:51][OH:52])=[O:49])[CH2:39][C:40]1[CH:41]=[CH:42][C:43]([OH:46])=[CH:44][CH:45]=1)=[O:37])=[O:33])[C:6]([NH:8][CH:9]([C:17]([N:19]1[CH:23]([C:24]([NH:26][CH2:27][C:28]([NH2:30])=[O:29])=[O:25])[CH2:22][CH2:21][CH2:20]1)=[O:18])[CH2:10][CH2:11][CH2:12][N:13]=[C:14]([NH2:16])[NH2:15])=[O:7])[CH3:1] |f:2.3,4.5,6.7,9.10.11|
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Name
|
VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by HPLC under conditions
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |